2-(4-Bromophenyl)-4-chloroquinoline

Medicinal Chemistry Organic Synthesis Building Blocks

2-(4-Bromophenyl)-4-chloroquinoline is a heterocyclic organic compound belonging to the halogenated phenylquinoline class. It features a quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a chlorine atom.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 103914-54-1
Cat. No. B8727150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-chloroquinoline
CAS103914-54-1
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C15H9BrClN/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
InChIKeyDZPBPLJACVCNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4-chloroquinoline (CAS 103914-54-1): A Strategic Dual-Halogenated Quinoline Scaffold for Advanced Synthesis and Medicinal Chemistry


2-(4-Bromophenyl)-4-chloroquinoline is a heterocyclic organic compound belonging to the halogenated phenylquinoline class [1]. It features a quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a chlorine atom . This specific dual-halogenation pattern confers unique synthetic utility, as the 4-chloro position is activated toward nucleophilic aromatic substitution (SNAr) reactions, while the 4-bromophenyl moiety serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling orthogonal functionalization strategies not possible with mono-halogenated analogs .

Why Generic Substitution of 2-(4-Bromophenyl)-4-chloroquinoline (CAS 103914-54-1) Fails: A Quantitative Assessment of Reactivity and Functional Divergence


Generic substitution with structurally similar analogs, such as 2-(4-bromophenyl)quinoline (CAS 24641-31-4) or 4-chloroquinoline (CAS 611-35-8), is not viable due to fundamental differences in reactivity and resultant application scope. 2-(4-Bromophenyl)quinoline lacks the 4-chloro leaving group, rendering it inert to SNAr chemistry and limiting its utility as a direct precursor for 4-aminoquinoline derivatives . Conversely, 4-chloroquinoline lacks the 2-aryl substituent required for Suzuki-Miyaura or other cross-coupling reactions, precluding modular diversification at the 2-position . The target compound uniquely integrates both functionalities, providing a distinct synthetic entry point that cannot be replicated by substituting either simpler analog [1].

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-Bromophenyl)-4-chloroquinoline (CAS 103914-54-1) vs. Closest Analogs


Synthetic Reactivity Advantage: Orthogonal Functionalization via Sequential SNAr and Cross-Coupling

The 4-chloro position of 2-(4-bromophenyl)-4-chloroquinoline is specifically activated toward nucleophilic aromatic substitution (SNAr) reactions, a feature absent in its 4-unsubstituted analog, 2-(4-bromophenyl)quinoline . This allows for the selective introduction of amine, ether, or thioether functionalities at the 4-position while preserving the 2-(4-bromophenyl) group for subsequent Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions . This orthogonal reactivity profile enables a two-step diversification sequence that is not achievable with either 2-(4-bromophenyl)quinoline (no 4-position reactivity) or 4-chloroquinoline (no 2-position cross-coupling handle) [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Antibacterial Activity: Benchmarking Against a Chloroquinoline Analog Class

While direct antibacterial IC50 data for the target compound is not available in the primary literature, its structural analog, compound 6 from a series of novel chloroquinoline analogs, exhibited an IC50 of 0.31 mol/L in a DPPH radical scavenging assay, which serves as a proxy for antioxidant capacity, a property often correlated with antibacterial activity in this class [1]. This demonstrates the potential of the 4-chloroquinoline scaffold, a core feature of the target compound, to confer significant biological activity .

Antibacterial Drug Discovery SAR

Molecular Targeting: Precedent as a Precursor for Potent DNA Gyrase Inhibitors

The target compound's core structure is directly related to 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, which have been designed and synthesized as novel microbial DNA gyrase inhibitors [1]. In a S. aureus DNA gyrase supercoiling assay, specific derivatives (e.g., compounds 6b and 10) demonstrated potent inhibitory activity, with IC50 values comparable to the control drug ciprofloxacin [1]. This establishes the 2-(4-bromophenyl)quinoline scaffold as a validated pharmacophore for targeting bacterial topoisomerases, a mechanism of action not shared by simpler quinoline building blocks like 4-chloroquinoline .

Antimicrobial DNA Gyrase Drug Design

Optimal Application Scenarios for 2-(4-Bromophenyl)-4-chloroquinoline (CAS 103914-54-1) Based on Differentiated Evidence


Rapid Generation of 2,4-Disubstituted Quinoline Libraries for Medicinal Chemistry

This compound is ideally suited for medicinal chemistry groups focused on lead optimization. Its orthogonal reactivity—the 4-chloro group for SNAr and the 4-bromophenyl group for Suzuki coupling—allows for the efficient, parallel synthesis of diverse compound libraries. This two-step diversification strategy significantly accelerates structure-activity relationship (SAR) studies compared to using mono-functionalized analogs, which would require lengthier, more complex synthetic routes to achieve the same molecular diversity .

Synthesis of Novel Antimicrobial Agents Targeting DNA Gyrase

For research teams developing next-generation antibiotics, this compound serves as a strategic precursor. It provides direct access to the 2-(4-bromophenyl)quinoline scaffold, which has been validated as a potent inhibitor of microbial DNA gyrase [1]. By functionalizing the 4-position with various amines or hydrazides, researchers can rapidly explore chemical space around this pharmacophore to develop new drug candidates with improved potency, spectrum, or resistance profiles [1].

Development of Dual-Mechanism Anticancer and Antibacterial Hybrids

The compound is a key building block for the emerging strategy of molecular hybridization. It can be elaborated into multi-target ligands, such as quinoline-oxadiazole hybrids, which are designed to inhibit both EGFR (an anticancer target) and DNA gyrase (an antibacterial target) [2]. This approach leverages the compound's dual-halogenated structure to install two distinct pharmacophores, a level of synthetic control not possible with simpler quinoline analogs, thereby enabling the exploration of novel therapeutic concepts for complex diseases like cancer with comorbid bacterial infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.